REACTION_CXSMILES
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N[C@H]1C[CH2:5][CH2:4][C@@H:3]1[C:7]([OH:9])=[O:8].C([N:12](CC)CC)C.[C:17]([O:21][C:22]([O:24]C(OC(C)(C)C)=O)=O)([CH3:20])([CH3:19])[CH3:18]>CO>[CH3:18][C:17]([O:21][C:22]([NH:12][C:3]1([C:7]([OH:9])=[O:8])[CH2:4][CH2:5]1)=[O:24])([CH3:20])[CH3:19]
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Name
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|
Quantity
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5.18 g
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Type
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reactant
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Smiles
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N[C@@H]1[C@H](CCC1)C(=O)O
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Name
|
|
Quantity
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409 mL
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Type
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solvent
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Smiles
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CO
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Name
|
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Quantity
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11.16 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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8.74 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred at room temperature for 2 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed by rotary evaporation
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Type
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ADDITION
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Details
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The residue was diluted with ethyl acetate (250 mL)
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Type
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WASH
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Details
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washed with 0.5 M NaHSO4 (1×100), and saturated aqueous NaCl solution (1×100)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
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to give a white solid
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Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (7:3:0.3) hexane
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Type
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CUSTOM
|
Details
|
Acetic acid was removed on the high-vacuum rotary evaporator
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Type
|
ADDITION
|
Details
|
Benzene (2×100 mL) was added
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Type
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CUSTOM
|
Details
|
removed on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was dried under high vacuum overnight
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Duration
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8 (± 8) h
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |